
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group, a piperidine ring, and a tetrahydrofuran moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This typically involves the cyclization of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine intermediate in the presence of a base.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group is attached through nucleophilic substitution reactions, where the tetrahydrofuran derivative reacts with the sulfonylated piperidine intermediate.
Final Urea Formation: The final step involves the formation of the urea linkage, typically achieved by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反应分析
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydrofuran moieties, where nucleophiles such as amines or thiols replace existing functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)carbamate: This compound has a carbamate group instead of a urea linkage, which may result in different chemical and biological properties.
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea: The thiourea derivative may exhibit different reactivity and interactions due to the presence of sulfur.
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)amide: The amide analogue may have different stability and solubility characteristics compared to the urea compound.
属性
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c19-15(17-11-13-2-1-9-22-13)16-10-12-5-7-18(8-6-12)23(20,21)14-3-4-14/h12-14H,1-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZWPQKHBRUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
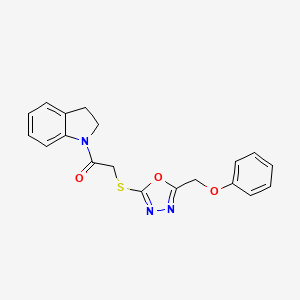
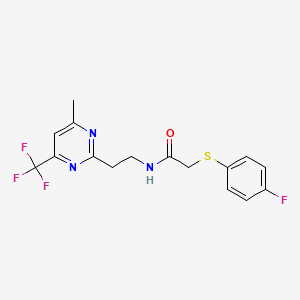
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)
![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)
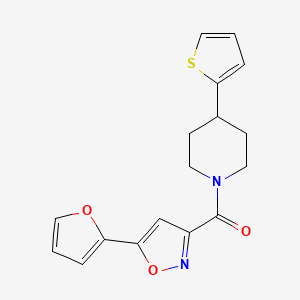
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE](/img/structure/B2876993.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)
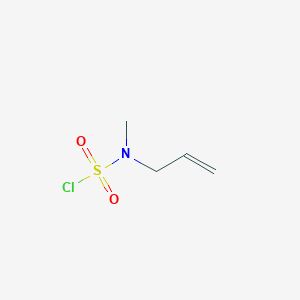
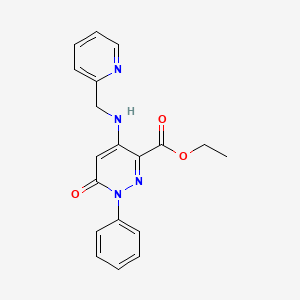
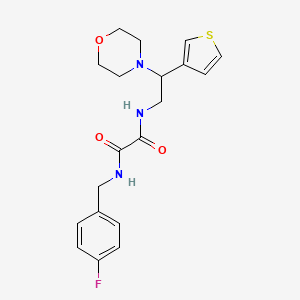
![2-chloro-N-[2-(N-ethyl-3-methylanilino)ethyl]propanamide](/img/structure/B2877002.png)
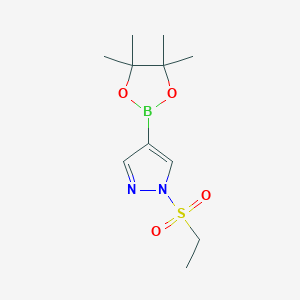
![4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2877004.png)
![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)
